molecular formula C10H10ClNO B11904102 6-chloro-5-methoxy-3-methyl-1H-indole

6-chloro-5-methoxy-3-methyl-1H-indole

Cat. No.: B11904102
M. Wt: 195.64 g/mol
InChI Key: RWFMKRDYLNNVGG-UHFFFAOYSA-N
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Description

6-chloro-5-methoxy-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs . This compound, with its unique substitution pattern, is of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methoxy-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methoxy-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-chloro-5-methoxy-3-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5-methoxy-3-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups can enhance its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-5-methoxy-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-5-12-9-4-8(11)10(13-2)3-7(6)9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFMKRDYLNNVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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